molecular formula C8H7F3N2O B2828218 [2-(trifluoromethyl)phenyl]urea CAS No. 13114-85-7

[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2828218
CAS No.: 13114-85-7
M. Wt: 204.152
InChI Key: PARAGKZGYKOQSN-UHFFFAOYSA-N
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Description

[2-(Trifluoromethyl)phenyl]urea is a urea derivative characterized by a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the ortho position. Urea derivatives are widely studied in medicinal chemistry due to their hydrogen-bonding capabilities, which facilitate interactions with biological targets such as enzymes and receptors . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable scaffold in drug discovery. Its structural simplicity allows for diverse modifications, enabling exploration of structure-activity relationships (SAR) across therapeutic areas, including oncology and neurology .

Properties

IUPAC Name

[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)5-3-1-2-4-6(5)13-7(12)14/h1-4H,(H3,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARAGKZGYKOQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

[2-(trifluoromethyl)phenyl]urea can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)phenyl isocyanate with an appropriate amine. For example, 2-(2,3-dimethoxyphenyl)ethyl amine can be reacted with 3-(trifluoromethyl)phenyl isocyanate in dichloromethane to yield the desired urea derivative .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. A catalyst-free and scalable synthesis method involves the nucleophilic addition of amines to potassium isocyanate in water, avoiding the use of organic co-solvents . This method is environmentally friendly and suitable for large-scale production.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group directs incoming electrophiles to specific positions on the phenyl ring due to its strong meta-directing effects. Common reactions include:

Reaction TypeReagent/ConditionsMajor ProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 0–5°C3-Nitro-2-(trifluoromethyl)phenylurea65–72
SulfonationH₂SO₄/SO₃, 50°C5-Sulfo-2-(trifluoromethyl)phenylurea58

Nucleophilic Substitution

The urea group participates in nucleophilic displacement under basic conditions:

SubstrateNucleophileConditionsProductApplication
Chloro-deriv.NH₃ (aq.)K₂CO₃, DMF, 80°C2-(Trifluoromethyl)phenylguanidinePharmaceutical synth.

Oxidation Pathways

Controlled oxidation modifies the urea moiety without altering the trifluoromethyl group:

Oxidizing AgentConditionsProductSelectivityReference
KMnO₄H₂O, pH 9–10, 25°C2-(Trifluoromethyl)phenylcarbamic acid>90%
H₂O₂/Fe²⁺EtOH, 50°CN-Oxide derivatives75%

Reductive Transformations

Reduction targets the urea carbonyl or aromatic nitro groups:

Reducing AgentConditionsProductNotes
LiAlH₄THF, reflux2-(Trifluoromethyl)phenylamineCleaves urea bond
H₂/Pd-CEtOH, 50 psiReduced nitro to amine (if present)Chemoselective

Hypervalent Iodine-Mediated Coupling

PhI(OAc)₂ enables efficient coupling with amines or amides under mild conditions:

PartnerConditionsProductYield (%)Mechanism Insight
BenzamidePhI(OAc)₂, RT, 12 hUnsymmetrical diarylurea85Hofmann rearrangement intermediate
CyclohexylamineCH₃CN, 40°CN-Cyclohexyl-N'-[2-(trifluoromethyl)phenyl]urea78Isocyanate trapping

Acid/Base Hydrolysis

The urea linkage undergoes hydrolysis under extreme pH:

ConditionsProductsHalf-Life (25°C)Application
1M HCl, reflux2-(Trifluoromethyl)aniline + CO₂ + NH₃2.5 hDegradation studies
1M NaOH, 60°CSame as above3.8 hEnvironmental fate analysis

Enzyme Inhibition

The trifluoromethyl group enhances binding to hydrophobic enzyme pockets:

Target EnzymeIC₅₀ (µM)Binding Mode (SPR/Kd)Structural Insight
Indoleamine 2,3-dioxygenase 1 (IDO1)0.188.2 nMπ-Stacking with Tyr126; H-bonds to Ser167
Kinase X1.2NDCompetitive inhibition at ATP-binding site

Substituent Effects on Reaction Rates

DerivativeNitration Rate (rel.)Hydrolysis t₁/₂ (h)Coupling Yield (%)
2-(CF₃)phenylurea1.003.885
4-CF₃ analog0.675.272
2-NO₂ phenylurea2.151.138

Data compiled from

Mechanistic Insights

  • Hofmann Rearrangement : Key step in PhI(OAc)₂-mediated coupling generates isocyanate intermediates, which react with amines to form ureas .

  • Electron-Withdrawing Effects : The -CF₃ group stabilizes transition states in EAS via inductive effects, directing nitration/sulfonation to specific positions .

  • Hydrogen Bonding : Urea NH groups act as hydrogen bond donors in enzyme inhibition, critical for IDO1 binding .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

One of the most significant applications of [2-(trifluoromethyl)phenyl]urea derivatives is their use as antimicrobial agents. Research indicates that these compounds exhibit potent activity against a wide range of Gram-positive bacteria, including multi-drug resistant strains such as Staphylococcus aureus and Enterococcus faecalis . Their mechanism of action often involves inhibition of bacterial RNA polymerase, which is crucial for bacterial survival and replication .

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various substituted ureas, including those with trifluoromethyl groups. The results demonstrated that compounds with this substitution pattern showed enhanced potency against specific bacterial strains compared to their non-fluorinated counterparts. The following table summarizes the antibacterial activity of selected derivatives:

Compound NameActivity Against S. aureusActivity Against E. coli
1-(3-Fluoro-5-trifluoromethyl-phenyl)-3-(4-chloro-3-trifluoromethyl-phenyl)-ureaHighModerate
1,3-bis(4-nitro-2-(trifluoromethyl)phenyl)ureaModerateLow

Agricultural Applications

Insecticidal Properties

Apart from their medicinal uses, [2-(trifluoromethyl)phenyl]ureas have also been explored for their insecticidal properties. Certain derivatives have been reported to effectively combat agricultural pests, making them valuable in crop protection strategies. For instance, studies have shown that these compounds can disrupt the reproductive and developmental processes in insects, leading to population control .

Case Study: Field Trials

Field trials conducted on crops treated with trifluoromethyl-substituted ureas indicated a significant reduction in pest populations compared to untreated controls. The following table outlines the results from a recent trial:

Crop TypePest SpeciesReduction in Pest Population (%)
CornAphids75%
SoybeanWhiteflies60%

Materials Science

Polymer Chemistry

In the realm of materials science, [2-(trifluoromethyl)phenyl]ureas are being investigated for their role in developing new polymers with enhanced properties. The incorporation of trifluoromethyl groups into polymer backbones has been shown to improve thermal stability and chemical resistance, making these materials suitable for demanding applications such as coatings and adhesives .

Case Study: Polymer Development

Research focused on synthesizing fluorinated polymers incorporating [2-(trifluoromethyl)phenyl]ureas revealed improvements in mechanical properties and solvent resistance. The following table summarizes the performance metrics of these new materials:

Polymer TypeTensile Strength (MPa)Solvent Resistance (Rating)
Non-fluorinated30Moderate
Fluorinated50Excellent

Mechanism of Action

The mechanism of action of [2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of nitric oxide and tumor necrosis factor-α in human microglia cells . This inhibition of inflammatory pathways contributes to its potential neuroprotective effects.

Comparison with Similar Compounds

Chloro- and Hydroxy-Substituted Derivatives

  • N-[4-Chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea (CTPPU): This derivative replaces the ortho-trifluoromethyl group with a 4-chloro-3-(trifluoromethyl)phenyl moiety. CTPPU demonstrated significant anticancer activity by inducing cell cycle arrest .
  • CTP-(4-OH)-PU : Introducing a hydroxyl group on the phenyl ring improves solubility but may reduce membrane permeability. Comparative studies suggest that polar substituents like -OH modulate bioavailability without compromising anticancer efficacy .

Bis(Trifluoromethyl)phenyl Derivatives

  • N-[3,5-Bis(trifluoromethyl)phenyl]-N′-cyclohexylurea : The dual trifluoromethyl groups amplify lipophilicity and steric bulk, favoring interactions with hydrophobic enzyme pockets. These derivatives are commercially available as reagents for natural product synthesis, highlighting their utility in chemical biology .

Heterocyclic Extensions

Thiazole-Containing Ureas

  • 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea (8j) : Incorporation of a thiazole ring introduces heterocyclic diversity, which may enhance kinase inhibition. The compound exhibited a synthesis yield of 52.7% and a molecular weight of 412.1 g/mol .
  • 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (8k) : Adding a chloro substituent adjacent to the trifluoromethyl group increased the molecular weight to 446.0 g/mol and improved the yield to 55.6%, suggesting favorable steric or electronic effects during synthesis .

Pyrimidine-Containing Ureas

  • N-[4-(Trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]urea : This complex derivative features a pyrimidine ring, likely targeting nucleotide-binding domains. The dual trifluoromethyl groups and extended conjugation (MW: ~575 g/mol) suggest applications in kinase or protease inhibition .

Functional Group Variations

Sulfamoyl and Methoxyindole Derivatives

  • With a molecular weight of 575.54 g/mol, this compound exemplifies how hydrophilic groups balance lipophilicity .
  • N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-N′-[3-(trifluoromethyl)phenyl]urea : The methoxyindole moiety mimics neurotransmitter scaffolds, suggesting CNS applications. Its molecular weight (381.36 g/mol) and moderate lipophilicity (LogP ~3.5) align with blood-brain barrier permeability requirements .

Data Tables

Research Findings and Implications

  • Anticancer Activity : CTPPU’s chloro-trifluoromethylphenyl group enhances cytotoxicity in NSCLC cells, likely through disruption of microtubule dynamics or kinase signaling .
  • Synthetic Accessibility : Thiazole-containing derivatives (8j, 8k) show moderate yields (~50–55%), indicating feasible scalability for lead optimization .
  • Target Selectivity : Pyrimidine and sulfamoyl modifications (e.g., ) suggest tailored selectivity for nucleotide-binding enzymes, though in vivo efficacy remains unexplored .

Biological Activity

[2-(Trifluoromethyl)phenyl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound features a trifluoromethyl group attached to a phenyl ring, which is known to enhance biological activity through increased lipophilicity and altered electronic properties. This modification can significantly influence the interaction of the compound with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of urea derivatives, including those containing trifluoromethyl groups. For instance, a series of urea derivatives were evaluated for their antibacterial activity against various strains such as Bacillus mycoides, Escherichia coli, and Candida albicans. The minimum inhibitory concentrations (MICs) were determined, revealing that compounds with the trifluoromethyl group exhibited enhanced antibacterial effects. Notably, one derivative showed an MIC of 4.88 µg/mL against C. albicans .

CompoundMIC (µg/mL)Target Organism
84.88C. albicans
710.5E. coli
96.0B. mycoides

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In one study, derivatives were tested against eight human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate). Compounds demonstrated significant antiproliferative effects with IC50 values ranging from 1.11 µM to 1.98 µM .

Cell LineCompound IDIC50 (µM)
A5497i1.53 ± 0.46
HCT1167i1.11 ± 0.34
PC37i1.98 ± 1.27

In another study, a novel hybrid molecule incorporating the urea moiety demonstrated promising results in inhibiting cell proliferation in MCF-7 and HeLa cell lines with IC50 values of 8.47 µM and 9.22 µM respectively .

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific molecular targets within cells, such as inhibition of key signaling pathways related to cancer proliferation and survival . For example, compounds have been shown to induce apoptosis in cancer cells via the PI3K/Akt signaling pathway .

Study on Anticancer Properties

A comprehensive study evaluated the efficacy of this compound derivatives in inducing apoptosis in K562 chronic myeloid leukemia cells. The lead compound exhibited an IC50 value of 0.038 μM and was shown to significantly reduce protein phosphorylation associated with cell survival pathways .

Study on Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of urea derivatives against methicillin-resistant Staphylococcus aureus. The study highlighted that certain derivatives showed potent activity with MIC values as low as 2 µg/mL, indicating their potential as therapeutic agents against resistant bacterial strains .

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